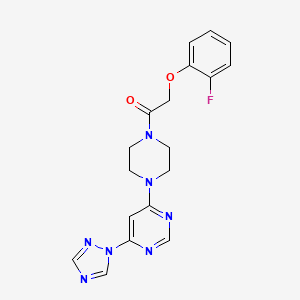

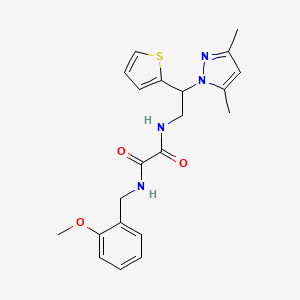

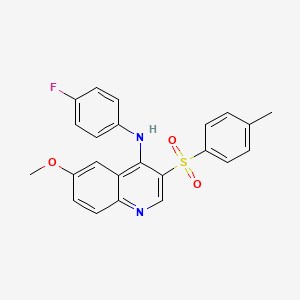

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4-(o-Tolyloxy)phenyl)sulfonyl)methionine, also known as Tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, inflammation, and swelling. It is a member of the arylalkanoic acid class of NSAIDs and is structurally similar to other NSAIDs such as ibuprofen and naproxen.

Scientific Research Applications

Oxidation of Methionine Residues in Proteins : Methionine is highly susceptible to oxidation, which can lead to functional changes in proteins. This process has pathophysiological significance and may be a mechanism for controlling homeostasis in biological systems (Vogt, 1995).

Methionine's Role in Metabolism and Immune System : Methionine plays crucial roles in metabolism, the innate immune system, and the activation of antioxidant enzymes. It's involved in processes like lipid metabolism and the biosynthesis of glutathione to counteract oxidative stress (Martínez et al., 2017).

Protective Effects in Neurodegenerative Models : L-Methionine has shown protective effects against oxidative stress and mitochondrial dysfunction in an in vitro model of Parkinson’s disease, suggesting its potential in slowing neurodegenerative processes (Catanesi et al., 2021).

Photosensitized Oxidation of Methionine : Under UV radiation, methionine can be oxidized, affecting protein functionality. This process involves electron transfer reactions and the production of radicals, which has implications in understanding the oxidative damage in proteins (Castaño et al., 2020).

Methionine Sulfoxide Reductases for Protein Repair : Methionine sulfoxide reductases (Msrs) repair proteins with methionine sulfoxide residues, highlighting a system for maintaining protein functionality against oxidative damage (Gennaris et al., 2015).

Antioxidant Role in Proteins : Methionine residues in proteins serve as antioxidants. They are converted to methionine sulfoxide by various oxidants, and this process can be reversed by Msrs, indicating a catalytic antioxidant system within proteins (Levine et al., 1996).

properties

IUPAC Name |

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-13-5-3-4-6-17(13)24-14-7-9-15(10-8-14)26(22,23)19-16(18(20)21)11-12-25-2/h3-10,16,19H,11-12H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDYBZOIEYVQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

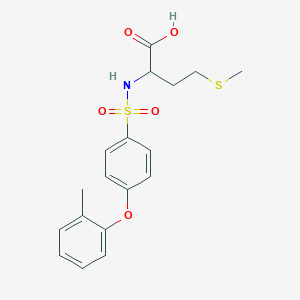

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2407175.png)

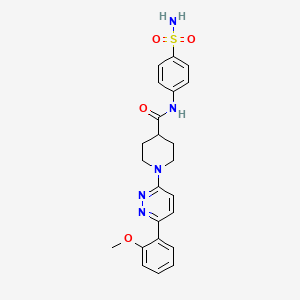

![(5E)-1-(1,1-dioxothiolan-3-yl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2407188.png)

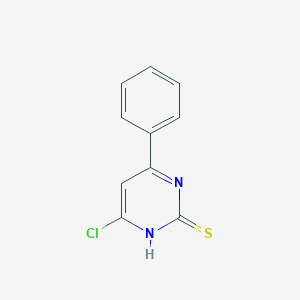

![2-({Amino[(3-methoxybenzyl)sulfanyl]methylene}amino)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine](/img/structure/B2407189.png)